4-Chloro-3-methylbuta-1,2-diene
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Overview
Description
4-Chloro-3-methylbuta-1,2-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and a methyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbuta-1,2-diene typically involves the dehydrohalogenation of halogenated precursors. One common method is the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of a solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbuta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Cycloaddition: It can undergo cycloaddition reactions with compounds like chlorotrifluoroethylene, forming cyclobutane derivatives.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Participate in addition reactions to form halogenated products.
Alkalis (e.g., KOH, NaOH): Used in dehydrohalogenation reactions.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Cyclobutane Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
4-Chloro-3-methylbuta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbuta-1,2-diene in chemical reactions involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of addition or cycloaddition products .
Comparison with Similar Compounds
2-Chlorobuta-1,3-diene: Another chlorinated diene with similar reactivity.
3-Methylbuta-1,2-diene: Lacks the chlorine atom but shares the diene structure.
Uniqueness: 4-Chloro-3-methylbuta-1,2-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
76397-24-5 |
---|---|
Molecular Formula |
C5H7Cl |
Molecular Weight |
102.56 g/mol |
InChI |
InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3 |
InChI Key |
BGDIIQHCPUSXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CCl |
Origin of Product |
United States |
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